molecular formula C13H13ClN2O4 B1433454 3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1955494-59-3

3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B1433454
CAS No.: 1955494-59-3
M. Wt: 296.7 g/mol
InChI Key: CTSOOJIRMDKVSL-UHFFFAOYSA-N
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Description

3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS: 1955494-59-3) is a substituted imidazolidinone derivative with a propanoic acid side chain and a 2-chlorobenzyl group at the N1 position of the heterocyclic ring. Its molecular formula is C₁₄H₁₅ClN₂O₄, and it serves as a key intermediate in pharmaceutical and chemical synthesis . The compound is commercially available at 95% purity and is supplied by reputable manufacturers such as LEAP CHEM CO., LTD.

Properties

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c14-9-4-2-1-3-8(9)7-16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-7H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSOOJIRMDKVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, also known as Hydantoin-5-propionic acid, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of imidazolidinones and has been studied for various pharmacological properties, including its antibacterial and antifungal activities.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a dioxoimidazolidin moiety attached to a propanoic acid chain. The molecular formula is C6H8N2O4C_6H_8N_2O_4, and it has a molecular weight of approximately 188.14 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the imidazolidinone class. For instance, a series of novel compounds demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 32 μg/mL for these derivatives, indicating significant antibacterial potential .

Table 1: Antibacterial Activity of Imidazolidinone Derivatives

CompoundBacterial StrainMIC (μg/mL)
Compound 1S. aureus4
Compound 2E. coli8
Compound 3Klebsiella pneumoniae16
Compound 4Acinetobacter baumannii32

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal activity against pathogens like Cryptococcus neoformans. The activity was assessed through in vitro tests, demonstrating that some compounds exhibit low toxicity towards mammalian cells while maintaining their antifungal efficacy .

Cytotoxicity

While exploring the biological activity, it is crucial to note that some derivatives exhibit cytotoxic effects on human cells. For example, compounds with high antibacterial activity also displayed hemolytic activity against human red blood cells, suggesting a potential trade-off between efficacy and safety .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
Compound AHEK-293>2000
Compound BHuman Red Blood CellsLow Hemolysis

Case Studies

A notable study focused on the synthesis and biological evaluation of various imidazolidinone derivatives, including those similar to this compound. The findings indicated that modifications in the benzyl group significantly influence both antibacterial and cytotoxic properties. For instance, the presence of chlorine substituents was associated with enhanced antibacterial activity compared to other halogenated derivatives .

Comparison with Similar Compounds

Key Structural Variations

  • 2-Methoxybenzyl (CAS: 1955492-68-8): Introduces a polar methoxy group, increasing solubility but reducing membrane permeability . 3-Fluorobenzyl (CAS: 96983-28-7): Fluorine’s electronegativity may alter metabolic stability and pharmacokinetics . 4-Methoxybenzyl (CAS: 1214021-86-9): Similar to 2-methoxy but with distinct regiochemical effects on solubility and interaction .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent logP (Predicted) Purity (%)
3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid C₁₄H₁₅ClN₂O₄ 322.74 2-Chlorobenzyl 2.1 95
3-(1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid C₁₄H₁₆N₂O₅ 292.29 2-Methoxybenzyl 1.4 95
3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid C₁₂H₁₀Cl₂N₂O₄ 317.12 3,4-Dichlorophenyl 2.8 -
3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid C₁₄H₁₃FN₂O₄ 296.27 3-Fluorobenzyl 1.9 95
3-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid C₁₄H₁₆N₂O₅ 292.29 4-Methoxybenzyl 1.4 -
Parent Compound : 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid C₆H₈N₂O₄ 172.14 None -0.5 -

Notes:

  • logP : Chlorine and fluorine substituents increase hydrophobicity (higher logP), while methoxy groups reduce it .
  • Solubility : Methoxy-substituted analogs exhibit higher aqueous solubility due to polarity, whereas chlorinated derivatives are more lipid-soluble .
  • Parent Compound : The unsubstituted derivative (CAS: 5624-26-0) has minimal lipophilicity (logP ≈ -0.5) and serves as a reference for impurity profiling in drugs like carglumic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Reactant of Route 2
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3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

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